

Application Note: A Validated HPLC Method for the Quantification of Tinuvin 770

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Compound of Interest

Compound Name: *Bis(2,2,6,6-tetramethyl-4-piperidyl)amine*

CAS No.: 34887-26-8

Cat. No.: B3051589

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Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate), a widely used hindered amine light stabilizer (HALS). Tinuvin 770 is crucial for preventing UV-light-induced degradation in various polymers, including those used in pharmaceutical packaging, medical devices, and industrial coatings.[1][2][3] The ability to accurately quantify its concentration is essential for quality control, stability studies, and risk assessment of leachable substances. This document provides comprehensive protocols for sample preparation from both solid polymer matrices and aqueous extracts, followed by analysis using reverse-phase HPLC with UV detection. For trace-level analysis, guidance on adapting the method for Mass Spectrometric (MS) detection is also provided.

Introduction to Tinuvin 770 and its Analysis

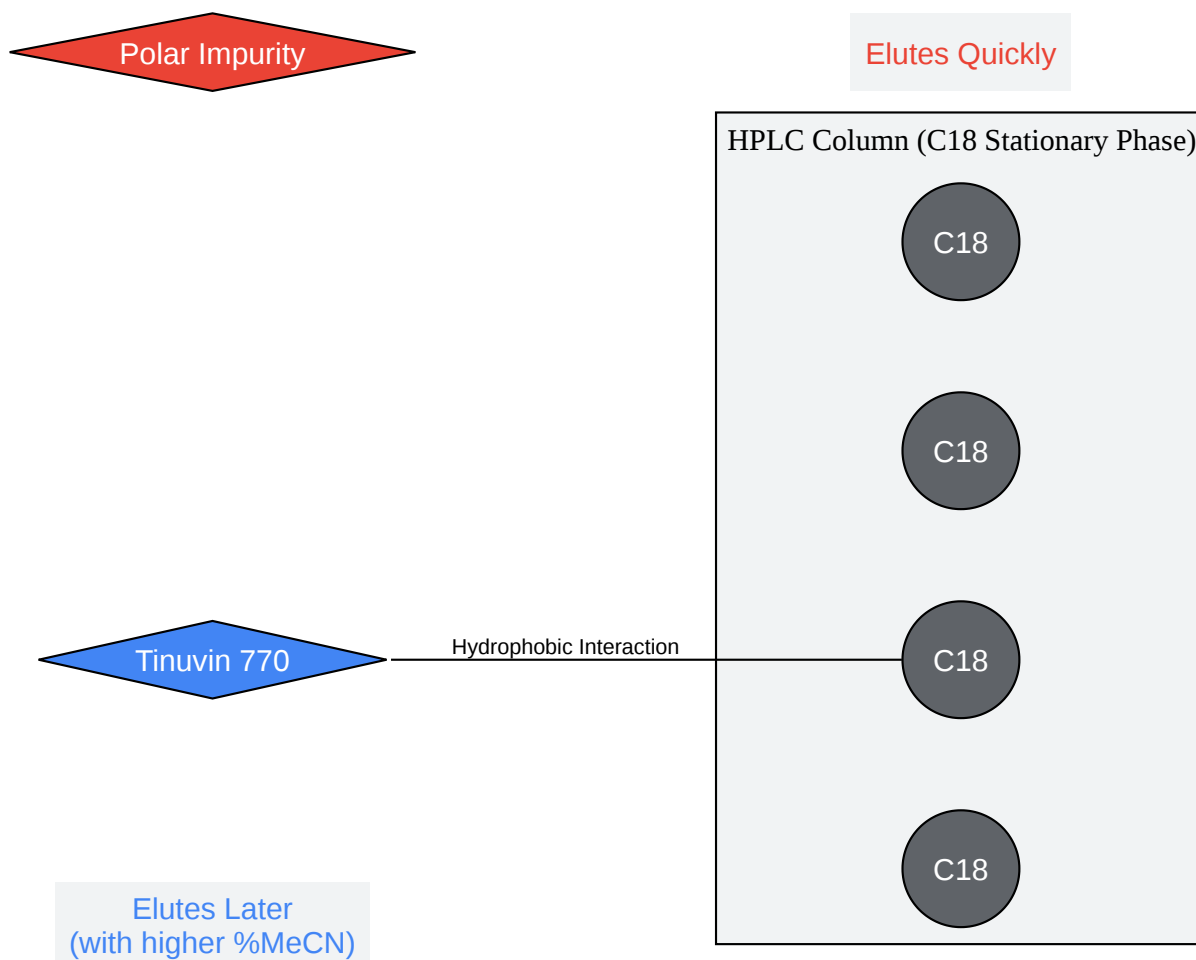
Tinuvin 770, with the chemical name Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate, is a low molecular weight HALS that protects polymers by scavenging free radicals generated during

photo-oxidation.[3][4] Unlike UV absorbers, its effectiveness is not dependent on the polymer's thickness, making it suitable for a wide range of applications, from thick-section polypropylene to films and tapes.[3][4]

The potential for Tinuvin 770 to migrate from plastic materials, particularly in applications involving direct contact with pharmaceuticals or biological systems, necessitates sensitive and reliable analytical methods for its quantification.[1][5] HPLC is a powerful technique for this purpose, offering the required selectivity and sensitivity. This guide details a reverse-phase HPLC method, which separates analytes based on their hydrophobicity, a principle well-suited for the nonpolar nature of Tinuvin 770.

Principle of the HPLC Method

The method employs a reverse-phase chromatographic separation on a C18 stationary phase. Tinuvin 770, being a relatively nonpolar molecule, is retained on the hydrophobic column. A mobile phase consisting of a gradient of an organic solvent (acetonitrile) and water is used to elute the analyte. As the percentage of the organic solvent increases, the mobile phase becomes more nonpolar, causing Tinuvin 770 to elute from the column and travel to the detector. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations. For low-level detection, coupling the HPLC system to a mass spectrometer (LC-MS/MS) provides superior sensitivity and specificity.[1][6]



Principle of Reverse-Phase Separation of Tinuvin 770

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Caption: Reverse-Phase HPLC separation principle for Tinuvin 770.

Materials and Reagents

Equipment

- HPLC system with gradient pump, autosampler, and column oven
- UV/Vis or Photodiode Array (PDA) Detector. Alternatively, a Mass Spectrometer (MS).

- Analytical Balance (4-decimal places)
- pH meter
- Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Waters Oasis MCX or equivalent)[7]
- Ultrasonic bath
- Vortex mixer
- Nitrogen evaporator
- Reflux apparatus

Chemicals and Consumables

- Tinuvin 770 reference standard (CAS: 52829-07-9)[8]
- Acetonitrile (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Methanol (HPLC grade)
- Toluene (Analytical grade)
- Phosphoric acid or Sulfuric acid (Analytical grade)[9][10]
- Ammonium hydroxide (for SPE)[7]
- Hydrochloric acid (for SPE)[7]
- Volumetric flasks (Class A)
- Autosampler vials with inserts
- Syringe filters (0.45 μm , PTFE or nylon)

Experimental Protocols

Standard Solution Preparation

- **Stock Standard (1000 µg/mL):** Accurately weigh 25 mg of Tinuvin 770 reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored at 2-8°C and protected from light.
- **Working Standards:** Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with acetonitrile.

Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix.

Protocol A: Extraction from Polymer Matrix[11]

- **Sizing:** Reduce the polymer sample to a small particle size (e.g., cryo-grind or cut into small pieces).
- **Extraction:** Accurately weigh approximately 1-2 g of the polymer sample into a round-bottom flask.
- **Reflux:** Add 50 mL of toluene and reflux the mixture for 4-6 hours. This is an efficient method for extracting additives from the polymer matrix.[11]
- **Concentration:** After cooling, filter the extract and evaporate the toluene to dryness under a stream of nitrogen.
- **Reconstitution:** Reconstitute the residue in a known volume of acetonitrile (e.g., 5 mL).
- **Filtration:** Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol B: Solid-Phase Extraction (SPE) from Aqueous Samples (Leachables)[7]

- **Column Conditioning:** Condition an Oasis MCX SPE cartridge with 3 mL of methanol followed by 3 mL of HPLC-grade water.
- **Sample Loading:** Load 50 mL of the aqueous sample onto the cartridge.

- Washing: Wash the cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of methanol.
- Elution: Elute the Tinuvin 770 from the cartridge with 3 mL of methanol followed by 1 mL of 25% ammonium hydroxide.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitution: Reconstitute the residue in 1 mL of acetonitrile and transfer to an HPLC vial.

HPLC Method Parameters

Parameter	HPLC-UV Method	HPLC-MS/MS Method (High Sensitivity)
Column	C18 Reverse-Phase, 4.6 x 150 mm, 5 µm	C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A	Water with 0.1% Phosphoric Acid[10]	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Phosphoric Acid[10]	Acetonitrile with 0.1% Formic Acid
Gradient	0-2 min: 50% B, 2-15 min: 50-100% B, 15-20 min: 100% B, 20.1-25 min: 50% B (re-equilibration)	0-1 min: 50% B, 1-5 min: 50-100% B, 5-7 min: 100% B, 7.1-9 min: 50% B (re-equilibration)
Flow Rate	1.0 mL/min	0.4 mL/min
Injection Volume	10 µL	5 µL
Column Temp.	30°C	40°C
UV Wavelength	210 nm[9]	N/A
MS Ionization	N/A	ESI, Positive Mode
MS Detection	N/A	Multiple Reaction Monitoring (MRM)

Note: The gradient and run times should be optimized based on the specific column and HPLC system used.

Method Validation

A robust analytical method requires validation to ensure its reliability. The following parameters should be assessed.

Validation Parameter	Acceptance Criteria
Linearity	Correlation coefficient (r^2) \geq 0.998[7][12]
Accuracy (Recovery)	80-120% of the theoretical value.[5][12]
Precision (RSD)	Repeatability (Intra-day): RSD \leq 2%. Intermediate Precision (Inter-day): RSD \leq 3%.
Specificity	The analyte peak should be free from interference from matrix components or other impurities.
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1. (e.g., 1 ng/mL for LC-MS, 3.41 mg/L for UPLC-UV)[12][13]
Limit of Quantitation (LOQ)	Signal-to-Noise ratio of 10:1. (e.g., 10 ng/mL for LC-MS, 11.4 mg/L for UPLC-UV)[12][13]

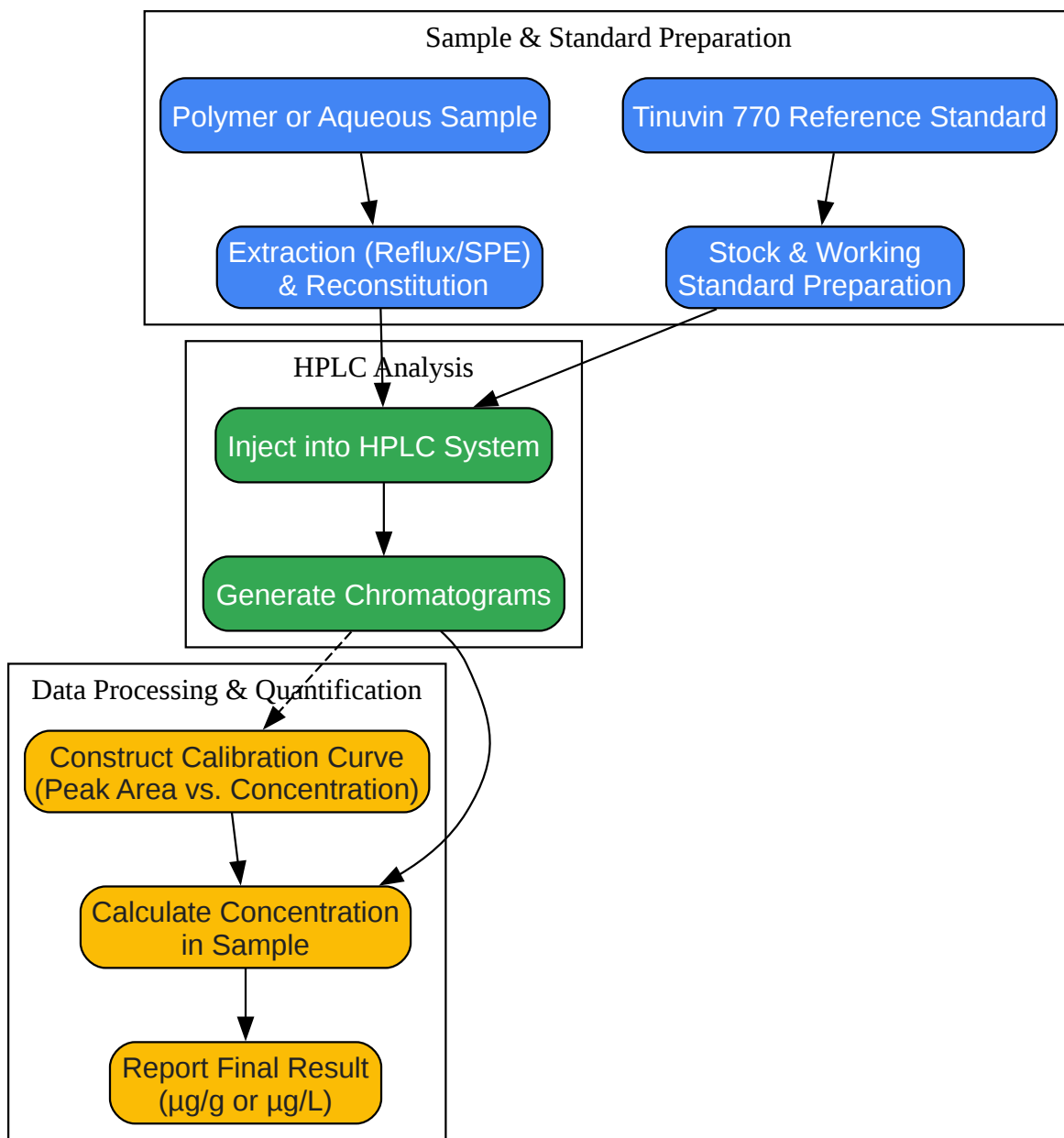
Validation studies have demonstrated that HPLC-MS methods can be highly sensitive, with a validated quantification range of 1-200 ng/mL for Tinuvin 770 in aqueous extracts.[1][6]

Data Analysis and Workflow

- **Calibration Curve:** Inject the prepared working standards into the HPLC system. Plot the peak area of Tinuvin 770 against the corresponding concentration ($\mu\text{g/mL}$). Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (r^2).
- **Sample Analysis:** Inject the prepared samples.
- **Quantification:** Using the peak area from the sample chromatogram (y), calculate the concentration of Tinuvin 770 (x) in the reconstituted sample solution using the regression

equation.

- Final Concentration: Account for the initial sample weight/volume and all dilution/concentration factors from the sample preparation step to report the final concentration in the original sample (e.g., in $\mu\text{g/g}$ for polymers or $\mu\text{g/L}$ for aqueous solutions).



Overall Analytical Workflow for Tinuvin 770 Quantification

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Caption: Workflow for the HPLC quantification of Tinuvin 770.

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